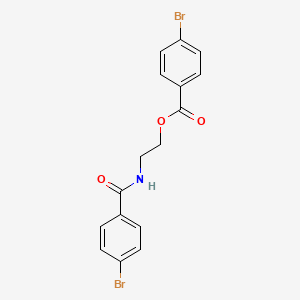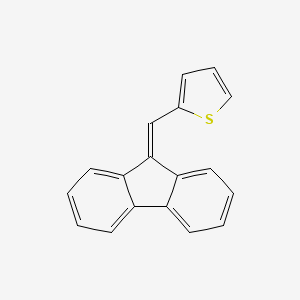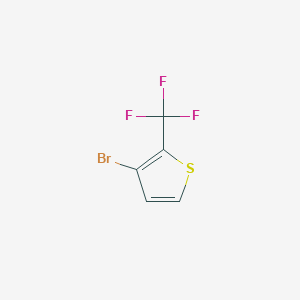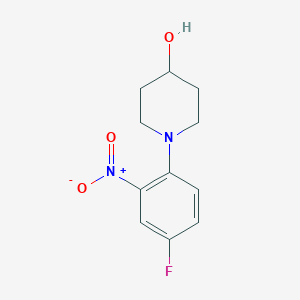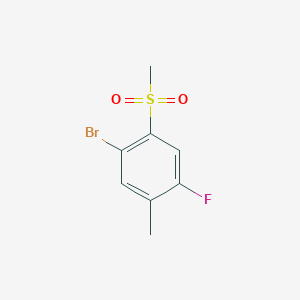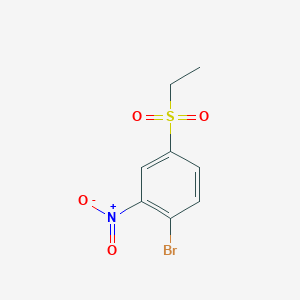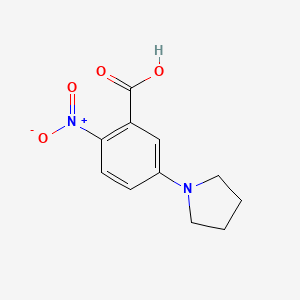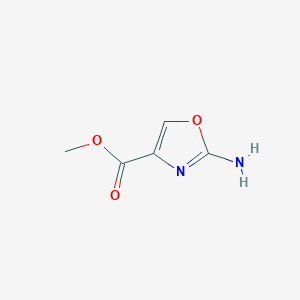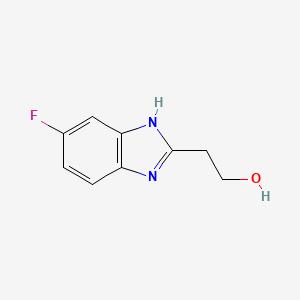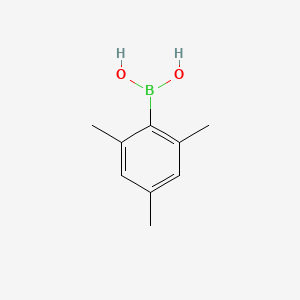
2,4,6-Trimethylphenylboronic acid
Übersicht
Beschreibung
2,4,6-Trimethylphenylboronic acid, also known as Mesitylene-2-boronic acid, is a chemical compound with the molecular formula C9H13BO2 . It has the ability to form a stable boron-oxygen bond with a diverse range of substrates, including alcohols and amines .
Synthesis Analysis
The synthesis of 2,4,6-Trimethylphenylboronic acid involves the reaction of 2,4,6-trimethylphenyl bromide with magnesium in tetrahydrofuran, followed by the addition of trimethyl borate . The reaction mixture is then quenched with 1M HCl-solution at 0 °C, and the resulting solid/oil is suspended in hexane, filtered off, washed with hexane 3 times, and dried .Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethylphenylboronic acid is represented by the linear formula C6H2(CH3)3B(OH)2 . The compound has a molecular weight of 164.01 g/mol .Chemical Reactions Analysis
2,4,6-Trimethylphenylboronic acid is involved in various chemical reactions. It can participate in cross-coupling with α-bromocarbonyl compounds or 2,6-disubstituted bromoarenes, Suzuki-Miyaura coupling for the synthesis of biphenyl arsine ligands, and addition reactions to naphthyridine N-oxides or β-aryloxyacrylates .Physical And Chemical Properties Analysis
2,4,6-Trimethylphenylboronic acid is a powder with a melting point of 115-122 °C . It has a molecular weight of 164.01 g/mol . The compound has two hydrogen bond donors and two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2,4,6-Trimethylphenylboronic acid plays a significant role in organic synthesis, particularly in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. This boronic acid derivative is crucial for the development of pharmaceuticals, agrochemicals, and organic materials due to its stability and reactivity under various conditions. It facilitates the formation of biaryl compounds, essential for medicinal chemistry and materials science. Additionally, its utility extends to the synthesis of heterocyclic compounds, serving as a cornerstone in the discovery of new drugs and materials (Qiu et al., 2009).
Catalysis and Material Science
In material science, 2,4,6-trimethylphenylboronic acid is used to engineer novel materials with specific functionalities. Its ability to form stable complexes with various substrates is leveraged in the creation of sensory materials, which are used in detecting environmental pollutants and biological markers. These materials are fundamental in developing new sensors and devices for environmental monitoring and healthcare applications. Furthermore, its role in catalysis, especially in facilitating organic transformations, underscores its importance in sustainable chemistry and green manufacturing processes (Adamczyk-Woźniak et al., 2009).
Environmental and Health Applications
Although not directly related to 2,4,6-trimethylphenylboronic acid, research on similar compounds highlights the broader context of environmental and health implications of chemical research. Studies on the environmental concentrations and toxicology of related brominated compounds, such as 2,4,6-tribromophenol, provide insights into the environmental fate, bioaccumulation, and potential health risks of widely used industrial chemicals. These studies emphasize the need for careful assessment and management of chemical substances to protect human health and the environment (Koch & Sures, 2018).
Safety And Hazards
The compound is classified as causing skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water in case of skin contact .
Eigenschaften
IUPAC Name |
(2,4,6-trimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXQRXJJJUZZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303313 | |
| Record name | 2,4,6-Trimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylphenylboronic acid | |
CAS RN |
5980-97-2 | |
| Record name | 2,4,6-Trimethylphenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5980-97-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Trimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-Trimethylphenylboronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J3E8CV75Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

